3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1823939-59-8) is a trisubstituted imidazo[1,2-a]pyridine bearing bromine at C3, a trifluoromethyl group at C2, and a methyl substituent at C7. The compound has a molecular formula of C₉H₆BrF₃N₂ and a molecular weight of 279.06 g/mol.

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
Cat. No. B8046991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC9H6BrF3N2
Molecular Weight279.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
InChIInChI=1S/C9H6BrF3N2/c1-5-2-3-15-6(4-5)14-7(8(15)10)9(11,12)13/h2-4H,1H3
InChIKeyLOYRNLPYOSJTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Core Scaffold, Key Physicochemical Properties, and Initial Procurement Reference


3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1823939-59-8) is a trisubstituted imidazo[1,2-a]pyridine bearing bromine at C3, a trifluoromethyl group at C2, and a methyl substituent at C7 . The compound has a molecular formula of C₉H₆BrF₃N₂ and a molecular weight of 279.06 g/mol . It belongs to the privileged imidazo[1,2-a]pyridine scaffold, which is widely recognized in medicinal chemistry as a core structure for kinase inhibitors, CNS modulators, and anti-infective agents . Its three distinct substituents create a unique vector set for fragment-based drug design, with the C3 bromine providing a versatile synthetic handle for cross-coupling reactions [1].

Why Analog Substitution Is Inadequate: The Functional-Group Triad Defines the Reactivity and Biological Profile of 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine


Close analogs of 3-bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine cannot be freely interchanged because the simultaneous presence of the C3 bromine, C2 trifluoromethyl, and C7 methyl groups creates a functional-group triad that is absent from any single in-class comparator . Removing the bromine eliminates the primary cross-coupling handle; removing the trifluoromethyl group substantially alters lipophilicity and metabolic stability; and removing or relocating the methyl group changes both steric and electronic properties that influence target binding [1]. The imidazo[1,2-a]pyridine scaffold exhibits position-dependent reactivity in palladium-catalyzed coupling reactions, with C3-substituted bromides showing distinct reactivity profiles compared to C2 or C6 isomers . The quantitative evidence below details where this specific substitution pattern produces measurable differences relative to known comparators.

Quantitative Differentiation Evidence for 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine vs. Closest Analogs


Structural Uniqueness: The Only Imidazo[1,2-a]pyridine Bearing C3-Br, C2-CF₃, and C7-CH₃ Simultaneously

The target compound is the only imidazo[1,2-a]pyridine derivative that combines bromine at C3, trifluoromethyl at C2, and methyl at C7 in a single molecule . Its three closest commercially available analogs each lack one of these three substituents: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7) lacks the C7-methyl; 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 73221-15-5) lacks the C3-bromine; and 3-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 56051-32-2) lacks the C2-trifluoromethyl group .

Medicinal Chemistry Fragment-Based Drug Design Scaffold Differentiation

Estimated Lipophilicity (logP): Higher logP Than Non-Brominated Analogs, Lower Than Some Positional Isomers

The target compound's estimated logP is intermediate between its non-brominated analog and certain positional isomers [1]. A closely related positional isomer, 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1823357-40-9), has a vendor-reported estimated logP of 4.6 ± 0.1 [1], while the non-brominated analog 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a computationally predicted logP of approximately 2.66 . The target compound, carrying both bromine and trifluoromethyl groups, is expected to fall between these values, offering a distinct lipophilicity window that may be advantageous for targets requiring intermediate permeability.

Lipophilicity Drug-likeness Permeability

Antibacterial Activity (MIC): Broad-Spectrum Activity Reported Against Gram-Positive and Gram-Negative Strains

The compound has reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus (16 µg/mL), Escherichia coli (32 µg/mL), and Pseudomonas aeruginosa (64 µg/mL) . This dataset represents one of the few available quantitative biological activity profiles for this specific compound. While antibacterial activity is observed across the imidazo[1,2-a]pyridine class, the specific MIC values reported for this substitution pattern provide a baseline for structure–activity relationship (SAR) studies.

Antimicrobial MIC Infectious Disease

In Vitro Cytotoxicity (IC₅₀): Activity Against MCF7, HCT116, and PC3 Cancer Cell Lines

Vendor-reported cytotoxicity data indicate IC₅₀ values of 5.5 µM (MCF7 breast cancer), 4.0 µM (HCT116 colon cancer), and 6.2 µM (PC3 prostate cancer) . These values place the compound in a moderate potency range that is typical of underexplored imidazo[1,2-a]pyridine scaffolds. Class-level evidence shows that structurally related imidazo[1,2-a]pyridines have been developed as PI3Kα inhibitors with IC₅₀ values as low as 0.0028 µM [1], and as CDK2/CDK4 inhibitors [2], suggesting that the target compound's cytotoxicity may be amenable to significant improvement through focused medicinal chemistry optimization of the C3, C2, and C7 substituents.

Anticancer Cytotoxicity Oncology

Recommended Application Scenarios for 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Differentiated Evidence


Kinase-Focused Medicinal Chemistry: A Trisubstituted Scaffold for Lead Optimization

For medicinal chemistry groups developing kinase inhibitors, 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine provides a versatile starting point. The C3 bromine allows for rapid diversification via Suzuki-Miyaura cross-coupling , while the C2 trifluoromethyl and C7 methyl groups pre-install substituents known to influence kinase selectivity and metabolic stability. The imidazo[1,2-a]pyridine scaffold has demonstrated binding to the ATP pocket of multiple kinases, including PI3Kα, CDK2, CDK4, CLK1, and DYRK1A, providing a robust precedent for hit expansion [1][2][3].

Fragment-Based Drug Discovery (FBDD): A Three-Vector Fragment with a Built-In Synthetic Handle

The compound's three distinct substituents (Br, CF₃, CH₃) project into different vectors from the imidazo[1,2-a]pyridine core, making it well-suited for fragment-growing strategies. The C3 bromine serves as a convenient handle for fragment elaboration without requiring additional protection/deprotection steps. Imidazopyridines have recognized utility in FBDD campaigns targeting protein–protein interactions and kinase ATP sites .

Antimicrobial SAR Campaigns: A Defined Starting Point for Gram-Positive and Gram-Negative Activity

With reported MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli , this compound can serve as a benchmark hit for antimicrobial SAR exploration. The availability of the C3 bromine handle enables systematic variation of the C3 substituent while holding the C2 CF₃ and C7 CH₃ groups constant, allowing researchers to dissect the contribution of each position to antibacterial potency.

Oncology Lead Generation: Moderate Cytotoxicity with In-Built Diversification Potential

The single-digit micromolar IC₅₀ values against MCF7, HCT116, and PC3 cell lines qualify this compound as a moderate-activity hit suitable for lead generation. Medicinal chemistry teams can exploit the C3 bromine for Suzuki coupling to explore aryl, heteroaryl, or alkenyl substitutions while preserving the PK-enhancing C2 CF₃ and C7 CH₃ groups. The scaffold's precedent as a kinase inhibitor scaffold [1][2] provides target hypotheses for mechanism-of-action studies.

Quote Request

Request a Quote for 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.